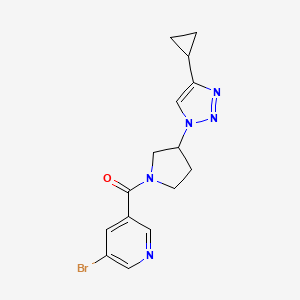

(5-bromopyridin-3-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Descripción

This compound is a methanone derivative featuring a 5-bromopyridin-3-yl group linked to a pyrrolidine ring substituted with a 4-cyclopropyl-1H-1,2,3-triazole moiety. Its structure combines a brominated pyridine scaffold—a common pharmacophore in medicinal chemistry due to its electronic and steric properties—with a triazole-containing pyrrolidine system. The cyclopropyl group on the triazole likely enhances metabolic stability and modulates lipophilicity, which is critical for bioavailability .

Propiedades

IUPAC Name |

(5-bromopyridin-3-yl)-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN5O/c16-12-5-11(6-17-7-12)15(22)20-4-3-13(8-20)21-9-14(18-19-21)10-1-2-10/h5-7,9-10,13H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRIWGAKBKIEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC(=CN=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Disconnections

The primary disconnections for synthesizing (5-bromopyridin-3-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone include:

- Amide bond formation between 5-bromopyridine-3-carboxylic acid and 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine

- Click chemistry approach to form the 1,2,3-triazole moiety using azide-alkyne cycloaddition

- Functionalization of the pyrrolidine nitrogen to introduce the 5-bromopyridin-3-yl-carbonyl group

Building Block Preparation

The synthesis requires the preparation of key building blocks:

- 5-Bromopyridine-3-carboxylic acid or its activated derivatives

- 3-Azidopyrrolidine for triazole formation

- Cyclopropylacetylene for the click chemistry reaction

General Synthetic Routes

Based on the analysis of available literature and patent information, three main synthetic routes have been identified for the preparation of (5-bromopyridin-3-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone.

Route A: Amide Coupling Followed by Triazole Formation

This approach begins with the formation of an amide bond between 5-bromopyridine-3-carboxylic acid and a suitably protected pyrrolidine, followed by functionalization to introduce the triazole moiety.

Step 1: Amide Formation

The reaction between 5-bromopyridine-3-carboxylic acid and the appropriate pyrrolidine derivative is facilitated by coupling reagents such as HATU, EDC/HOBt, or CDI to form the amide bond.

Step 2: Azide Introduction

A leaving group at the 3-position of the pyrrolidine is displaced by sodium azide to form the azido intermediate.

Step 3: Click Reaction

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) between the azido intermediate and cyclopropylacetylene yields the target compound.

Route B: Triazole Formation Followed by Amide Coupling

In this approach, the 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine is prepared first, followed by the amide coupling with 5-bromopyridine-3-carboxylic acid.

Step 1: Triazole Formation

3-Azidopyrrolidine reacts with cyclopropylacetylene under copper catalysis to form 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine.

Step 2: Amide Coupling

The resulting pyrrolidine derivative is coupled with 5-bromopyridine-3-carboxylic acid using appropriate coupling agents to yield the target compound.

Route C: Convergent Synthesis

This approach involves the separate preparation of functionalized building blocks that are combined in the final stages of synthesis.

Step 1: Building Block Preparation

Both the 5-bromopyridine-3-carbonyl component and the 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine are synthesized separately.

Step 2: Final Coupling

The two components are joined through a carefully optimized amide coupling reaction to form the target compound.

Detailed Preparation Methods

Synthesis of Key Intermediate: 5-Bromopyridine-3-carboxylic Acid

The preparation of 5-bromopyridine-3-carboxylic acid can be achieved through several methods:

Method 1: Direct Bromination

Starting from nicotinic acid (pyridine-3-carboxylic acid), selective bromination at the 5-position can be achieved using molecular bromine in sulfuric acid at controlled temperatures.

Method 2: Oxidation of 5-Bromopyridine-3-carbaldehyde

This approach involves the oxidation of 5-bromopyridine-3-carbaldehyde using reagents such as potassium permanganate or sodium chlorite.

Method 3: Halogen Exchange

In some cases, 5-chloropyridine-3-carboxylic acid can be converted to the bromo analog through halogen exchange using copper-catalyzed methods.

Synthesis of 3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine

The preparation of this key intermediate follows these general steps:

Step 1: Pyrrolidine Functionalization

Starting from commercially available 3-hydroxypyrrolidine or 3-aminopyrrolidine, conversion to the corresponding azide is achieved through activation of the hydroxyl group followed by displacement with sodium azide, or through diazotization followed by azide displacement.

Step 2: Click Chemistry Reaction

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 3-azidopyrrolidine and cyclopropylacetylene yields 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine.

Final Coupling Reaction

The amide coupling between 5-bromopyridine-3-carboxylic acid and 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine can be performed using various coupling reagents:

Method 1: Carbonyldiimidazole (CDI) Activation

The acid is activated with CDI in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane, followed by addition of the amine component.

Method 2: Acid Chloride Formation

Conversion of the acid to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride, followed by reaction with the amine in the presence of a base.

Method 3: HATU/DIPEA Coupling

The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF has proven effective for challenging amide couplings.

Optimized Reaction Conditions

Click Chemistry Optimization

The copper-catalyzed azide-alkyne cycloaddition requires careful optimization to achieve high yields and regioselectivity. Table 1 summarizes key reaction parameters based on literature precedents.

Table 1: Optimization of Click Chemistry Reaction Conditions

Amide Coupling Optimization

The amide coupling reaction between 5-bromopyridine-3-carboxylic acid and the pyrrolidine derivative requires optimization to minimize side reactions and maximize yield. Table 2 presents effective conditions based on available data.

Table 2: Optimization of Amide Coupling Reaction Conditions

| Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Base | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| CDI | THF | 20-25 | 3-6 | TEA | 80-85 | |

| HATU | DMF | 0-25 | 4-8 | DIPEA | 85-90 | |

| EDC/HOBt | DCM | 0-25 | 12-24 | TEA | 75-80 | |

| PyBOP | DMF | 25 | 6-12 | DIPEA | 80-85 |

One-Pot Sequential Processes

Recent advances have enabled the development of one-pot sequential processes that combine multiple reaction steps without isolation of intermediates, as summarized in Table 3.

Table 3: One-Pot Sequential Reaction Processes

Purification and Characterization

Purification Techniques

The purification of (5-bromopyridin-3-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone and its intermediates typically involves:

Column Chromatography

Silica gel column chromatography using optimized solvent systems such as dichloromethane/methanol gradients (typically 98:2 to 95:5).

Recrystallization

Effective recrystallization solvents include ethyl acetate/hexane mixtures or ethanol/water systems.

Preparative HPLC

For high-purity requirements, preparative HPLC using C18 columns with acetonitrile/water mobile phases containing 0.1% formic acid or TFA can be employed.

Characterization Data

The characterization of the target compound and key intermediates typically includes:

NMR Spectroscopy

¹H and ¹³C NMR spectra in deuterated solvents such as CDCl₃, DMSO-d₆, or acetone-d₆.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) data using electrospray ionization (ESI) or electron impact (EI) methods.

IR Spectroscopy

Key IR absorption bands for functional group identification.

Melting Point

Determination of melting point ranges for crystalline compounds.

Mechanistic Considerations

Click Chemistry Mechanism

The copper-catalyzed azide-alkyne cycloaddition follows a well-established mechanism involving:

Amide Coupling Mechanism

The mechanism of amide bond formation depends on the specific coupling reagent employed:

For CDI-Mediated Coupling:

- Reaction of the carboxylic acid with CDI to form an imidazolide intermediate

- Nucleophilic attack by the amine component

- Elimination of imidazole to form the amide bond

For HATU-Mediated Coupling:

- Deprotonation of the carboxylic acid by DIPEA

- Reaction with HATU to form an active ester

- Nucleophilic attack by the amine

- Formation of the amide bond with elimination of the urea derivative

Scale-Up Considerations

The scale-up of the synthesis of (5-bromopyridin-3-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone from laboratory to larger scales requires addressing several factors:

Process Modifications

- Replacement of column chromatography with crystallization or precipitation techniques

- Use of continuous flow chemistry for the click reaction to improve heat transfer and reaction control

- Consideration of greener solvents such as 2-methyltetrahydrofuran or ethyl lactate

Análisis De Reacciones Químicas

Types of Reactions

(5-bromopyridin-3-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions including:

Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group in place of the bromine atom.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The specific compound has been evaluated for its activity against a range of bacteria and fungi. Studies have shown that modifications to the triazole ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. For instance, triazole derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at low concentrations .

Antitumor Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it exhibits cytotoxic effects on various cancer cell lines, including glioblastoma cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation . Structure-activity relationship (SAR) studies have identified key structural features that contribute to its potency, suggesting that further optimization could lead to more effective anticancer agents.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of various triazole derivatives, including (5-bromopyridin-3-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone. The compound was tested against multiple bacterial strains using the agar diffusion method. Results indicated a significant inhibition zone compared to control samples, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of this compound against U251 MG human glioblastoma cells. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compound. Findings revealed a dose-dependent reduction in cell viability, with IC50 values indicating substantial cytotoxicity at micromolar concentrations . This highlights the compound's potential as a lead structure for developing new cancer therapies.

Data Table: Summary of Research Findings

| Property | Findings |

|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Antitumor Activity | Cytotoxic effects on glioblastoma cells |

| Synthesis Method | Involves cyclization and Huisgen reaction |

| Key Structural Features | Triazole ring enhances biological activity |

Mecanismo De Acción

The mechanism of action of (5-bromopyridin-3-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, but key comparisons can be drawn with other triazole- and pyridine-containing molecules:

Table 1: Structural and Functional Comparison

Key Findings :

- Triazole Role : The 4-cyclopropyl-1H-1,2,3-triazole moiety may improve metabolic stability over simpler triazoles (e.g., unsubstituted 1,2,3-triazole), as cyclopropyl groups resist oxidative degradation .

- Pyrrolidine Flexibility : The pyrrolidine ring’s conformational flexibility could enhance target engagement compared to rigid scaffolds (e.g., piperidine derivatives), though this may reduce selectivity .

Actividad Biológica

The compound (5-bromopyridin-3-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone , with a molecular formula of and a molecular weight of 362.22 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The compound features a bromopyridine moiety, which is known for its role in various biological activities, combined with a triazole ring and a pyrrolidine structure. The presence of these functional groups is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆BrN₅O |

| Molecular Weight | 362.22 g/mol |

| CAS Number | 2034302-84-4 |

| Structural Features | Bromopyridine, Triazole, Pyrrolidine |

Antitumor Activity

Recent studies indicate that compounds bearing bromopyridine and triazole structures exhibit notable antitumor properties. For instance, derivatives of triazole have shown significant inhibitory effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes such as BRAF(V600E) and Aurora-A kinase, which are critical in tumor progression .

Antimicrobial Properties

Compounds similar to (5-bromopyridin-3-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone have been reported to possess antimicrobial activity. A study evaluating various pyrazole derivatives demonstrated their effectiveness against several bacterial strains, suggesting that the triazole moiety contributes to this activity through membrane disruption mechanisms .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound can be inferred from studies on related triazole derivatives that inhibit nitric oxide production and pro-inflammatory cytokines like TNF-α. This suggests a promising avenue for developing anti-inflammatory drugs based on the structure of (5-bromopyridin-3-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Bromine Substitution : The presence of bromine in the pyridine ring enhances lipophilicity and may improve binding interactions with biological targets.

- Triazole Ring : The triazole moiety is essential for both antitumor and antimicrobial activities due to its ability to form hydrogen bonds and interact with various receptors.

- Pyrrolidine Linkage : This structure may influence the compound's overall conformation and stability in biological systems.

Case Studies

Several case studies highlight the efficacy of related compounds:

- Antitumor Study : A derivative similar to this compound was tested against breast cancer cell lines and exhibited IC50 values in the low micromolar range, indicating strong cytotoxicity .

- Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial properties. One compound demonstrated superior activity against Gram-positive bacteria compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (5-bromopyridin-3-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone?

- Methodology :

- Step 1 : Synthesize the pyrrolidine-triazole intermediate via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, to introduce the 4-cyclopropyl-1H-1,2,3-triazole moiety onto the pyrrolidine ring .

- Step 2 : Couple the intermediate with 5-bromopyridine-3-carbonyl chloride using a nucleophilic acyl substitution reaction under anhydrous conditions (e.g., DCM, TEA catalyst) .

- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by HPLC (>95%) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm regioselectivity of the triazole ring and absence of rotamers in the pyrrolidine scaffold .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., pyrrolidine ring conformation) and validate intermolecular interactions (e.g., hydrogen bonding) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns matching bromine (Br/Br) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the triazole-pyrrolidine intermediate?

- Key Considerations :

- Catalyst Selection : Use Cu(I) salts (e.g., CuSO/sodium ascorbate) to enhance cycloaddition efficiency and reduce side products .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve azide-alkyne solubility but may require post-reaction purification to remove copper residues .

- Temperature Control : Reactions performed at 50–60°C balance reaction rate and thermal degradation risks .

Q. What experimental limitations arise in stability studies of this compound under varying storage conditions?

- Challenges :

- Degradation Pathways : Hydrolysis of the methanone group or triazole ring under high humidity, detected via LC-MS .

- Mitigation Strategies : Store samples in inert atmospheres (argon) at –20°C and monitor stability using accelerated aging tests (40°C/75% RH for 4 weeks) .

Q. How do stereochemical variations in the pyrrolidine ring affect bioactivity?

- Approach :

- Stereoselective Synthesis : Use chiral catalysts (e.g., (R)-BINOL) to isolate enantiomers .

- Biological Assays : Compare IC values in target assays (e.g., kinase inhibition) to correlate stereochemistry with potency. For example, (S)-configured pyrrolidines may exhibit enhanced binding due to spatial alignment with hydrophobic pockets in enzymes .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Root Causes :

- Impurity Profiles : Trace solvents (e.g., DMF) or copper residues from synthesis can skew assay results. Validate purity via elemental analysis and ICP-MS .

- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) and include positive controls (e.g., staurosporine for kinase assays) .

Methodological Insights

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Workflow :

- Docking Studies : Use Schrödinger Suite or AutoDock to predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .

- QSAR Modeling : Corrogate logP values (from HPLC-derived retention times) with permeability data (Caco-2 assays) to optimize bioavailability .

Q. What advanced spectroscopic techniques characterize intermolecular interactions in solid-state forms?

- Techniques :

- Hirshfeld Surface Analysis : Quantify hydrogen-bonding and π-π stacking interactions in polymorphs using CrystalExplorer .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and phase transitions under controlled humidity .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.